1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

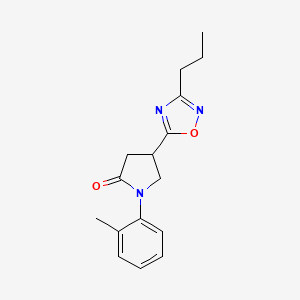

1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 2-methylphenyl group at position 1 and a 3-propyl-substituted 1,2,4-oxadiazole ring at position 4. The 1,2,4-oxadiazole moiety is a heterocyclic ring known for its metabolic stability and role in modulating electronic properties, while the propyl chain at the oxadiazole’s 3-position introduces lipophilicity.

Properties

IUPAC Name |

1-(2-methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-6-14-17-16(21-18-14)12-9-15(20)19(10-12)13-8-5-4-7-11(13)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGKZXNYISPGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.

Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed through the cyclization of amino acids or their derivatives under dehydrating conditions.

Coupling of the Oxadiazole and Pyrrolidinone Rings: The final step involves coupling the oxadiazole ring with the pyrrolidinone moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural similarities with other pyrrolidin-2-one derivatives but differs in substituent patterns. Key comparisons include:

<sup>†</sup>Molecular data for the target compound are inferred from structural analogs.

- Phenyl Group Variations: The target’s 2-methylphenyl group is less polar than the chloro-, hydroxy-, or fluoro-substituted phenyl rings in analogs . The (2-methylphenyl)methyl substitution in introduces a benzyl group, increasing steric hindrance compared to the target’s direct phenyl attachment.

Oxadiazole Substituents :

- The 3-propyl chain in the target compound enhances lipophilicity relative to cyclopropyl () or thioxo () groups. Propyl’s linearity may improve membrane permeability but reduce metabolic stability compared to strained cyclopropyl rings.

- Thioxo-substituted oxadiazoles (e.g., ) exhibit higher antioxidant activity due to sulfur’s radical-stabilizing effects, a feature absent in the target compound.

Physicochemical Properties

- Lipophilicity : The target’s propyl chain likely increases logP compared to cyclopropyl analogs (e.g., ), favoring passive diffusion across biological membranes.

- Solubility : Halogenated or hydroxylated analogs () show higher aqueous solubility due to polar substituents, whereas the target’s methyl and propyl groups may limit solubility.

- Molecular Weight : The target’s inferred molecular weight (~299.4) aligns with the typical range for CNS-active compounds (<500 Da), though analogs with halogen substitutions (e.g., , Cl; , Cl/F) may exhibit better pharmacokinetic profiles.

Biological Activity

1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C17H21N3O2

- IUPAC Name : this compound

The biological activity of this compound may involve various mechanisms:

- Enzyme Inhibition : It may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The compound could bind to various receptors, affecting cellular signaling cascades.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Case Studies

A study published in a peer-reviewed journal examined the biological activity of various pyrrolidine derivatives, including those structurally related to this compound. The results indicated that these compounds could significantly inhibit bacterial growth in vitro.

Toxicity and Selectivity

While the biological activity is promising, the toxicity profile is crucial for further development. A thesis from the Groningen Research Institute of Pharmacy highlighted the need for careful evaluation of toxicity alongside selectivity in drug design for compounds targeting pathways such as PD-1/PD-L1 interactions .

Comparative Analysis

When compared to similar compounds in the literature, this compound exhibits unique properties due to its oxadiazole ring and methylphenyl substitution. This structural uniqueness may contribute to its distinct biological activity profile.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Compound X | Contains fluorine substituents | High antibacterial activity |

| 1-(2-Methylphenyl)-4-(3-propyl...) | Oxadiazole ring present | Moderate antibacterial activity |

Q & A

Q. What are the common synthetic pathways for synthesizing 1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?

The synthesis typically involves multi-step organic reactions:

Oxadiazole Ring Formation : Reacting a nitrile derivative with a hydrazide under acidic or basic conditions (e.g., using POCl₃ or NaOH).

Pyrrolidinone Core Assembly : Cyclization of a γ-lactam precursor via intramolecular amidation.

Functionalization : Coupling the oxadiazole moiety to the pyrrolidinone core using nucleophilic substitution or Pd-catalyzed cross-coupling reactions.

Key purification steps include recrystallization from ethanol or chromatography (HPLC/Silica gel) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structures.

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone).

- HPLC-MS : Validates purity (>95%) and molecular weight.

- X-ray Crystallography (if crystalline): Resolves 3D conformation and stereochemistry .

Q. What biological assays are used to evaluate its pharmacological potential?

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining.

Controls include reference drugs (e.g., doxorubicin) and solvent-only blanks .

Advanced Research Questions

Q. How can reaction yields be optimized during oxadiazole ring formation?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature Control : Reflux at 80–100°C for 6–12 hours maximizes conversion.

- Workup : Neutralize reaction mixtures with NaHCO₃ to isolate the oxadiazole intermediate .

Q. How should researchers address contradictory data in biological activity studies?

Contradictions may arise from:

- Assay Variability : Validate results across multiple cell lines (e.g., compare epithelial vs. hematopoietic cancers).

- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Metabolic Stability : Perform liver microsome assays to assess compound degradation.

Statistical validation (e.g., ANOVA with p<0.05) and dose-response curve replication are critical .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors.

- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100+ ns.

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.